3-methyl-1-phenyl-1H-1,2,4-triazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-phenyl-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-11-9(10)13(12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQUSZYWRCFSBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68557-26-6 | |
| Record name | 3-methyl-1-phenyl-1H-1,2,4-triazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Methyl 1 Phenyl 1h 1,2,4 Triazol 5 Amine and Its Analogs
Established Synthetic Routes for 1,2,4-Triazole-5-amines
A variety of classical methods have been established for the synthesis of the 1,2,4-triazole-5-amine core. These routes often involve the cyclization of open-chain precursors and are valued for their reliability and accessibility of starting materials.
Condensation Reactions Involving Aminoguanidine (B1677879) Derivatives with Carboxylic Acids
A prevalent and straightforward method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles involves the direct condensation of aminoguanidine with carboxylic acids. mdpi.comufv.brresearchgate.net This reaction is typically performed under acidic catalysis and can be influenced by factors such as the molar ratio of reactants, temperature, and reaction time. mdpi.comresearchgate.net For instance, the condensation of aminoguanidine bicarbonate with acetic acid leads to the formation of 3-methyl-1H-1,2,4-triazol-5-amine. ufv.br Similarly, reacting aminoguanidine hydrochloride with various pyridine (B92270) carboxylic acids has been studied to produce 3-pyridyl-substituted 5-amino-1,2,4-triazoles. researchgate.net The process involves the initial formation of an acylaminoguanidine intermediate, which then undergoes cyclization with the elimination of water to form the triazole ring. researchgate.netijisrt.com This method is versatile, allowing for the introduction of various substituents at the 5-position of the triazole ring by choosing the appropriate carboxylic acid. mdpi.comresearchgate.net
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| Aminoguanidine bicarbonate | Acetic acid | 3-methyl-1H-1,2,4-triazol-5-amine | 85 | ufv.br |
| Aminoguanidine hydrochloride | Propionic acid | 3-Amino-5-ethyl-1,2,4-triazole | 86 | mdpi.com |
| Aminoguanidine hydrochloride | Benzoic acid | 3-Amino-5-phenyl-1,2,4-triazole | Not specified | mdpi.com |
| Aminoguanidine hydrochloride | Pyridinecarboxylic acids | 3-Pyridyl-substituted 5-amino-1,2,4-triazoles | Varies | researchgate.net |
Cyclization Reactions utilizing Hydrazine (B178648) Derivatives
Hydrazine derivatives are fundamental building blocks in the synthesis of 1,2,4-triazoles. One common approach involves the reaction of hydrazine hydrate (B1144303) with potassium dithiocarbazinate, which is itself prepared from a hydrazide and carbon disulfide. nepjol.info This sequence leads to the formation of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, a versatile intermediate. nepjol.info Another strategy employs the reaction of hydrazones with various reagents. frontiersin.orgnih.gov For example, N,N-dialkylhydrazones can react with nitriles in a formal [3+2] cycloaddition to yield multi-substituted N-alkyl-triazoles. scribd.com The synthesis of the specific compound, 3-methyl-1-phenyl-1H-1,2,4-triazol-5-amine, has been achieved through the reaction of N-phenyl ethyl acetydrazonate with cyanamide (B42294) in refluxing methanol (B129727). nih.govresearchgate.net This reaction proceeds via a cyclization mechanism to cleanly form the desired product. nih.govresearchgate.net Furthermore, the interaction of malononitrile (B47326) with two equivalents of hydrazine hydrate produces 3-amino-5-hydrazinopyrazole, which can be further cyclized to form fused azolo[5,1-c] ufv.brresearchgate.netrsc.orgtriazine systems. rsc.org
| Hydrazine Derivative | Co-reactant(s) | Product | Key Feature | Reference |
| Hydrazine hydrate | Potassium dithiocarbazinate | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Formation of a triazole-thiol intermediate | nepjol.info |
| N-phenyl ethyl acetydrazonate | Cyanamide | This compound | Direct synthesis of the target compound | nih.govresearchgate.net |
| Hydrazine hydrate | Malononitrile | 3-amino-5-hydrazinopyrazole | Intermediate for fused triazine systems | rsc.org |
| N,N-dialkylhydrazones | Nitriles | Multi-substituted N-alkyl-triazoles | Formal [3+2] cycloaddition | scribd.com |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like 1,2,4-triazoles in a single step from three or more starting materials. rsc.org A notable example is the Groebke-type multicomponent reaction between 5-amino-1,2,4-triazole derivatives, aromatic aldehydes, and isocyanides to generate imidazo[2,1-c] ufv.brresearchgate.netrsc.orgtriazoles. researchgate.net This reaction is believed to proceed through the formation of an iminium species, followed by a [4+1] cycloaddition with the isocyanide, often catalyzed by a Lewis acid like scandium triflate. researchgate.net Another MCR involves the reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones in the presence of a base to create hybrid molecules linking 1,3-diones and 1,2,4-triazoles. rsc.org These methods are advantageous due to their operational simplicity, broad substrate scope, and the ability to rapidly build molecular diversity. rsc.orgresearchgate.net
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |
| 5-amino-1,2,4-triazole derivative | Aromatic aldehyde | Isocyanide | Scandium triflate | Imidazo[2,1-c] ufv.brresearchgate.netrsc.orgtriazoles | researchgate.net |
| 1,3-dione (e.g., 4-hydroxycoumarin) | trans-β-nitrostyrene | Aldehyde hydrazone | Sodium carbonate | 1,2,4-triazole-1,3-dione hybrids | rsc.org |
| Aryl hydrazine | Paraformaldehyde | NH4OAc, alcohol | Electrochemical | 1,5-disubstituted and 1-aryl 1,2,4-triazoles | organic-chemistry.org |
Cycloaddition Reactions (e.g., Nitriles with Cumulenes)
Cycloaddition reactions, particularly 1,3-dipolar [3+2] cycloadditions, are a powerful tool for constructing the 1,2,4-triazole (B32235) ring. researchgate.net This approach often involves the in situ generation of a 1,3-dipole, such as a nitrile imine from a hydrazonoyl hydrochloride, which then reacts with a dipolarophile. researchgate.netresearchgate.net For example, reacting hydrazonoyl hydrochlorides with carbodiimides (a type of cumulene) in the presence of a base provides an effective route to 5-amino-1,2,4-triazoles. researchgate.net Similarly, the reaction of nitrile ylides with diazonium salts, catalyzed by copper, represents a three-component [3+2] cycloaddition that offers access to a diverse range of 1,2,4-triazoles under mild conditions. researchgate.net These methods are distinguished by their high efficiency and control over the substitution pattern of the resulting triazole ring. scribd.comresearchgate.net
Advanced Synthetic Techniques and Catalysis
To improve the efficiency, yield, and environmental footprint of 1,2,4-triazole-5-amine synthesis, advanced techniques such as microwave-assisted synthesis have been developed. These methods often lead to significant enhancements over traditional protocols.
Microwave-Assisted Synthesis Enhancements
Microwave irradiation has emerged as a valuable tool in the synthesis of 1,2,4-triazole derivatives, offering significant advantages such as dramatically reduced reaction times, improved yields, and often cleaner reactions with fewer byproducts. rsc.orgrjptonline.orgpnrjournal.com The direct condensation of aminoguanidine with carboxylic acids to form 3-amino-5-substituted-1,2,4-triazoles can be efficiently carried out under controlled microwave conditions. mdpi.com This method allows for high reaction temperatures (e.g., 180 °C) to be reached rapidly in sealed vessels, which is particularly useful for volatile starting materials. mdpi.com For example, the synthesis of 3,3'-(5,5')-polymethylene-bis(1H-1,2,4-triazol-5(3))-amines from aminoguanidine and dicarboxylic acids was completed in just 5 minutes at 200 °C under microwave irradiation, a significant improvement over conventional heating. rsc.org Similarly, the synthesis of various Schiff's bases from 1,2,4-triazole-3-thiol and substituted benzaldehydes was achieved in 5-10 minutes. rjptonline.orgresearchgate.net These enhancements make microwave-assisted synthesis a green and efficient alternative for the production of 1,2,4-triazole-5-amines and their derivatives. researchgate.netrsc.org
| Reaction Type | Reactants | Conventional Time | Microwave Time | Yield (%) | Reference |
| Bis-triazole synthesis | Aminoguanidine, dicarboxylic acids | Not specified | 5 minutes | Good | rsc.org |
| N-acylation/Cyclization | Amide derivatives, hydrazines | Not specified | A few minutes | Good | researchgate.net |
| Schiff's base formation | 1,2,4-triazole-3-thiol, benzaldehydes | Several hours | 5-10 minutes | 64-84 | rjptonline.org |
| Condensation | Aminoguanidine, carboxylic acids | Several hours | 3 hours | up to 87 | mdpi.com |
Application of Nanocatalysts in Triazole Synthesis
The advent of nanotechnology has introduced highly efficient and reusable catalysts for organic synthesis. Nanocatalysts offer advantages such as high surface-area-to-volume ratios, enhanced reactivity, and often milder reaction conditions compared to their bulk counterparts. Their application in 1,2,4-triazole synthesis is a growing field, with a focus on "green" chemistry principles.
Various nanocatalyst systems have been developed for synthesizing triazole derivatives. These include:
Fe/Cu-embedded Nanocatalysts : An innovative system composed of Arabic gum, iron oxide magnetic nanoparticles (Fe₃O₄ MNPs), and copper(I) ions has been used for click reactions to synthesize 1,2,3-triazole derivatives. nih.govrsc.org The hydrophilic nature of this nanocomposite allows for high efficiency in water as a green solvent, achieving yields of up to 95%. nih.govrsc.org The magnetic properties of the iron oxide core permit easy separation and recycling of the catalyst. nih.govrsc.org
NiO/ZnO Nanocomposites : A nickel(II) oxide/zinc oxide (NiO/ZnO) nanocomposite has proven to be an effective and reusable catalyst for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles. bohrium.com This method is noted for being safe, environmentally friendly, and convenient, with the catalyst being recyclable for up to five cycles without significant loss of efficiency. bohrium.com
Supported Copper Nanoparticles : Copper nanoparticles, often supported on various materials like silica (B1680970) gel, charcoal, or polymers, are widely used for the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles. semanticscholar.org A novel heterogeneous nanocatalyst was synthesized by supporting copper(I) oxide nanoparticles on magnetic agar (B569324) (Cu₂O/Agar@Fe₃O₄), enabling a one-pot, three-component reaction to produce 1,4-disubstituted 1,2,3-triazoles with excellent yields in a short reaction time. researchgate.net
The table below summarizes the performance of various nanocatalysts in the synthesis of triazole derivatives.
| Catalyst System | Triazole Type Synthesized | Solvent | Key Advantages | Yield (%) | Reference |
| Fe₃O₄@AG/AP-Cu(i) | 1,2,3-Triazoles | Water | Green solvent, magnetic separation, reusable | 95 | nih.govrsc.org |
| NiO/ZnO | 1,4-disubstituted-1,2,3-triazoles | Ethanol (B145695) | Recyclable catalyst, high yields, environmentally friendly | High | bohrium.com |
| Cu₂O/Agar@Fe₃O₄ | 1,4-disubstituted 1,2,3-triazoles | Water | Fast reaction, green, catalyst easily separated | 98 | researchgate.net |
Synthetic Strategies for Functionalized 1,2,4-Triazole Scaffolds
The construction of functionalized 1,2,4-triazole scaffolds, including the specific target this compound, relies on diverse synthetic strategies that allow for the introduction of various substituents.
A direct and effective synthesis for the title compound involves the reaction of N-phenyl ethyl acetydrazonate with cyanamide. nih.gov This method proceeds cleanly to form the 5-amino-3-methyl-1-phenyl-1,2,4-triazole structure. nih.gov Another foundational approach is the condensation reaction between aminoguanidine bicarbonate and carboxylic acids, such as acetic acid, to yield 3-methyl-1H-1,2,4-triazol-5-amine. ufv.br
Broader strategies for creating diverse 1,2,4-triazole libraries include:
Multicomponent Reactions : These reactions, where multiple starting materials react in a single pot to form a complex product, are highly efficient for building molecular diversity. researchgate.net They offer rapid access to a wide range of substituted triazoles.
Use of Versatile Building Blocks : Compounds like 3-amino-1,2,4-triazole serve as unique heterocyclic building blocks for synthesizing more complex, fused-ring scaffolds. nih.gov
Cycloaddition/Decarboxylation Reactions : A metal-free [3+2] cycloaddition followed by decarboxylation between aryl diazonium salts and azalactic acid has been developed to obtain 1,3,5-trisubstituted-1,2,4-triazoles. nih.gov
These varied strategies underscore the adaptability of synthetic chemistry in producing a vast array of 1,2,4-triazole derivatives for various applications. qu.edu.sa
Structural Elucidation and Advanced Spectroscopic Characterization
High-Resolution Spectroscopic Techniques for Molecular Structure Determination
Spectroscopic methods are fundamental in elucidating the molecular structure of 3-methyl-1-phenyl-1H-1,2,4-triazol-5-amine, offering insights into its constituent atoms and their chemical environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. For a related compound, 3-phenyl-1H-1,2,4-triazol-5-amine, the ¹H NMR spectrum in DMSO-d6 shows signals for the amino group (NH2) at 8.13 ppm and the triazole NH at 10.31 ppm. The phenyl protons appear as multiplets at 7.31 ppm (3H) and 7.88 ppm (2H). ufv.br The ¹³C NMR spectrum of the same compound reveals signals for the triazole ring carbons at 171.5 ppm (C-NH2) and 160.1 ppm (C-Ph), with the phenyl carbons appearing at 139.4, 129.7, 129.3, and 127.7 ppm. ufv.br While specific data for the title compound is limited in the provided results, these values for a closely related structure offer a strong comparative basis for its spectral analysis.
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For 3-phenyl-1H-1,2,4-triazol-5-amine, characteristic IR bands are observed for the N-H stretching of the amino group (νas(NH2) at 3361 cm⁻¹ and νs(NH2) at 3274 cm⁻¹). ufv.br The C=N stretching vibrations of the triazole ring appear at 1682 and 1668 cm⁻¹. ufv.br C-H bending vibrations are also noted at 841 and 711 cm⁻¹. ufv.br The infrared spectra of 1,2,4-triazole (B32235) compounds are generally characterized by absorption bands for N=N stretching between 1570-1550 cm⁻¹ and C=N stretching in the range of 1600-1411 cm⁻¹. ijsr.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₉H₁₀N₄, which corresponds to a molecular weight of 174.21 g/mol . nih.gov In the mass spectrum of a similar compound, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazole, a peak at m/z 293 corresponds to the [M+1] ion, confirming its molecular weight of 292. tandfonline.com
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Unsubstituted 1,2,4-triazole shows a very weak absorption at 205 nm. ijsr.net For a more complex derivative, Bis(5-amino-3-methyl-1-phenyl-1H-1,2,4-triazolium) hexabromobismuthate (III) chloride tetrahydrate, diffuse reflectance spectroscopy revealed a direct optical band gap of 2.24 eV. researchgate.net
Solid-State Structural Analysis by X-ray Diffraction
X-ray diffraction techniques, particularly single-crystal X-ray diffraction, provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction for Definitive Structure Determination
The crystal structure of 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole has been determined by single-crystal X-ray diffraction. nih.gov The compound crystallizes in the monoclinic system. nih.gov The phenyl and triazole rings are planar, with a dihedral angle of 38.80 (2)° between them. nih.govresearchgate.net In the crystal structure, molecules are linked by N—H···N hydrogen bonds, forming centrosymmetric rings. nih.govresearchgate.net These rings are further interconnected to form a zigzag layer. nih.gov
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal structure of this compound is significantly influenced by a network of intermolecular hydrogen bonds. nih.gov X-ray diffraction studies have shown that N—H⋯N hydrogen bonds are the primary interactions linking adjacent molecules. nih.gov These interactions create distinct, centrosymmetric ring motifs, specifically R²₂(8) rings, which serve as fundamental building blocks of the supramolecular assembly. nih.gov These rings are further interconnected, forming a C(5) chain that propagates into a zigzag-patterned layer parallel to the (100) crystallographic plane. nih.gov
| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| N4—H4A···N3 | 0.90 | 2.10 | 2.996 | 171 |
| N4—H4B···N2 | 0.90 | 2.17 | 3.003 | 154 |
In addition to hydrogen bonding, π-π stacking interactions are often a key consideration in molecules containing multiple aromatic rings. Such interactions, which can occur between the phenyl and triazole rings of neighboring molecules, play a role in the crystal packing of many related heterocyclic compounds. researchgate.netnih.govrsc.org For instance, in some phenyl-triazole structures, centrosymmetric π-π stacking interactions are observed between the triazole and benzene (B151609) rings with ring-centroid separations measured at approximately 3.895 Å. researchgate.net While the crystallographic data for this compound details a layered structure, specific π-π stacking parameters have not been explicitly reported. nih.gov The phenyl and triazole rings within a single molecule are not coplanar, exhibiting a significant dihedral angle of 38.80°. nih.gov
Tautomerism and Conformational Studies
Annular prototropic tautomerism is a characteristic feature of 1,2,4-triazoles that possess a mobile proton, which can migrate between different nitrogen atoms of the heterocyclic ring. researchgate.netijsr.net This phenomenon is crucial as the predominant tautomeric form can dictate the molecule's chemical reactivity and biological interactions. researchgate.net
Experimental Investigation of Annular Prototropic Tautomerism
For this compound, the potential for tautomerism raised questions about its definitive structure, as the synthesis could yield different isomers. nih.gov However, single-crystal X-ray diffraction provided an unambiguous structural elucidation. nih.gov This experimental analysis confirmed that in the solid state, the compound exists exclusively as the 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole tautomer. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for investigating tautomeric equilibria in solution. unt.edumdpi.comacs.org In many 1,2,4-triazole systems, the prototropic exchange occurs rapidly on the NMR timescale at room temperature, often leading to time-averaged signals in the spectra. mdpi.com This can make it difficult to distinguish between individual tautomers. However, in some cases, particularly with related amino-1,2,4-triazole derivatives, distinct signals for different tautomers can be resolved, especially in ¹H NMR spectra. monash.edumdpi.com The study of similar compounds has shown that while the 4H-form is generally not observed, an equilibrium between two different 1H-forms can exist. curtin.edu.auresearchgate.net In a notable case, two distinct tautomers of 3-phenyl-1H-1,2,4-triazol-5-amine were found to co-crystallize, underscoring the fine energetic balance that can exist between tautomeric forms. nih.gov
Influence of Substituents on Tautomeric Equilibrium
The position of the tautomeric equilibrium in substituted 1,2,4-triazoles is highly dependent on the electronic nature of the substituents attached to the ring. nih.govscribd.com A general principle observed in these systems is that the 1H-tautomer is more stable than the 4H-tautomer. ijsr.net Furthermore, for 3,5-disubstituted 1,2,4-triazoles, the tautomer where an electron-donating group (such as an amino group) is located at the C5 position is generally favored electronically. curtin.edu.aunih.gov The experimentally confirmed solid-state structure of this compound, with the amino group at the C5 position, is consistent with this established trend. nih.govnih.gov
Studies on analogous series of compounds, such as N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, have provided further insight into these substituent effects. monash.edu In that research, it was demonstrated that substituents on the amide nitrogen with higher electronegativity influenced the tautomeric equilibrium. For these compounds, it was possible to resolve separate ¹H NMR signals for the 5-amino and 3-amino tautomers, allowing for the estimation of the equilibrium constant (KT). monash.edu This highlights that electronic modifications, even on peripheral groups, can shift the equilibrium and affect the relative stability of the tautomeric forms.
| Compound | N-Substituent | Equilibrium Constant (KT) [% 5-amino : % 3-amino] |
|---|---|---|
| 5g | 3,4-Difluorobenzyl | 62 : 38 |
| 5h | 3-(Trifluoromethyl)benzyl | 64 : 36 |
| 5j | Phenyl | 66 : 34 |
| 5k | 4-Fluorophenyl | 66 : 34 |
| 5s | 3-Nitrophenyl | 72 : 28 |
*Data adapted from a study on related compounds to illustrate the principle of substituent effects on tautomeric equilibrium and does not represent the target compound of this article. monash.edu
Reactivity and Chemical Transformations
Derivatization at the Amino Functionality
The primary amino group is a key site for electrophilic attack, allowing for the straightforward synthesis of a wide array of derivatives.
The condensation of 3-methyl-1-phenyl-1H-1,2,4-triazol-5-amine with various aldehydes and ketones is a common method to form the corresponding imines, also known as Schiff bases. nih.govchemijournal.com This reaction typically proceeds by refluxing the aminotriazole with the carbonyl compound in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid. nepjol.infordd.edu.iq The formation of the C=N double bond (azomethine group) is a versatile strategy for creating new derivatives. chemijournal.com These reactions are generally high-yielding and provide a modular approach to modifying the parent compound. nih.gov
A variety of aromatic aldehydes, including those with electron-donating and electron-withdrawing substituents, can be successfully employed in this condensation reaction. The resulting Schiff bases are often stable, crystalline solids. chemijournal.comnepjol.info
Table 1: Examples of Imine Formation from this compound and Aromatic Aldehydes This table is representative of the general reaction; specific yields for the 3-methyl-1-phenyl derivative may vary.
| Carbonyl Compound | Solvent | Conditions | Product Structure |
| Benzaldehyde | Ethanol | Reflux, 2-4 hrs | N-benzylidene-3-methyl-1-phenyl-1H-1,2,4-triazol-5-amine |
| 4-Chlorobenzaldehyde | Ethanol | Reflux, 2-4 hrs | N-(4-chlorobenzylidene)-3-methyl-1-phenyl-1H-1,2,4-triazol-5-amine |
| 4-Methoxybenzaldehyde | Ethanol | Reflux, 2-4 hrs | N-(4-methoxybenzylidene)-3-methyl-1-phenyl-1H-1,2,4-triazol-5-amine |
| 4-Nitrobenzaldehyde | Ethanol | Reflux, 2-4 hrs | N-(4-nitrobenzylidene)-3-methyl-1-phenyl-1H-1,2,4-triazol-5-amine |
Other Electrophilic Reactivity Profiles
Beyond simple carbonyl compounds, the amino functionality of this compound readily reacts with other electrophiles. A notable example is its reaction with isothiocyanates to yield N,N'-disubstituted thiourea (B124793) derivatives. This reaction involves the nucleophilic attack of the amino group on the electrophilic carbon of the isothiocyanate. researchgate.netresearchgate.net The reaction is typically carried out in a polar solvent like ethanol or DMF. nih.gov This transformation is significant for introducing a thiourea moiety, which can serve as a precursor for further cyclization reactions or to modulate the compound's chemical properties.
Other electrophilic reagents such as acyl chlorides and sulfonyl chlorides can also be used to form the corresponding amides and sulfonamides, respectively, at the amino position.
Cycloaddition and Condensation Reactions for Fused Heterocyclic Systems
This compound is a valuable precursor for the synthesis of fused heterocyclic systems due to its bifunctional nature. The exocyclic amino group and the adjacent N1 or N4 nitrogen atom of the triazole ring can act as a dinucleophile, reacting with bielectrophilic reagents to form new rings. rsc.org
One of the most important applications of 5-amino-1,2,4-triazoles is in the synthesis of the researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidine ring system. nih.gov This is typically achieved through the cyclocondensation reaction with 1,3-dicarbonyl compounds or their synthetic equivalents, such as β-ketoesters, malondialdehyde, or acetylacetone (B45752). researchgate.netnih.gov The reaction proceeds via initial condensation of the exocyclic amino group with one of the carbonyl groups, followed by an intramolecular cyclization involving the N4 atom of the triazole ring and the second carbonyl group, with subsequent dehydration to form the aromatic fused system. nih.gov The reaction is generally performed under acidic conditions, often using acetic acid as both a catalyst and solvent, or in an alcoholic solvent with mineral acid catalysis.
This synthetic route allows for the introduction of various substituents onto the pyrimidine (B1678525) ring, depending on the choice of the 1,3-dicarbonyl reactant. For example, the reaction with acetylacetone yields a dimethyl-substituted pyrimidine ring, while using ethyl acetoacetate (B1235776) results in a methyl-substituted pyrimidinone. mdpi.com
Table 2: Synthesis of Triazolo[1,5-a]pyrimidines This table illustrates the general reaction with this compound.
| 1,3-Dicarbonyl Compound | Conditions | Fused Product |
| Acetylacetone (Pentane-2,4-dione) | Acetic Acid, Reflux | 2,5-Dimethyl-7-phenyl-7H- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidine |
| Ethyl Acetoacetate | Acetic Acid, Reflux | 2-Methyl-7-phenyl-7H- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-5(4H)-one |
| Malononitrile (B47326) | Base, Reflux | 5-Amino-2-methyl-7-phenyl-7H- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidine-6-carbonitrile |
| Diethyl Malonate | Sodium Ethoxide | 2-Methyl-7-phenyl-7H- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione |
Formation of Triazolo[1,5-a]triazines
The synthesis of the isomeric researchgate.netresearchgate.netnih.govtriazolo[1,5-a] nih.govresearchgate.netmdpi.comtriazine system from 5-amino-1,2,4-triazoles is also a known transformation. nih.gov This can be achieved by reacting the aminotriazole with reagents that provide a C-N unit. Examples include reactions with cyanogen (B1215507) bromide, ethoxycarbonyl isothiocyanate, or other 1,3-dielectrophiles containing two nitrogen atoms. The reaction mechanism is analogous to the pyrimidine synthesis, involving condensation and subsequent intramolecular cyclization to build the fused triazine ring.
While the synthesis of triazolo[3,4-b] nih.govresearchgate.netnih.govthiadiazines typically starts from 4-amino-3-mercapto-1,2,4-triazoles, the 5-amino-1,2,4-triazole scaffold can also be used to construct fused sulfur- and nitrogen-containing heterocycles. nih.govnih.gov A plausible route involves a multi-step sequence. For instance, the amino group of this compound can first be converted into a thiourea derivative by reaction with an isothiocyanate. The resulting thiourea can then undergo cyclization with an α-halocarbonyl compound, such as phenacyl bromide, to form a fused thiazole (B1198619) ring, leading to a triazolothiadiazine structure. This approach leverages the nucleophilicity of both the amino group and the subsequently formed thioamide sulfur atom.
Generation of Other Annulated Systems (e.g., Pyridines, Azines, Azepines)
The bifunctional nature of this compound, possessing both an exocyclic amino group and endocyclic nitrogen atoms, allows it to act as a potent building block for constructing fused heterocyclic compounds through cyclocondensation reactions.
Azines: The most well-documented application in this area is the synthesis of fused pyrimidine and triazine systems. 3-Amino-1,2,4-triazoles, in general, serve as key synthons for creating nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidines and nih.govresearchgate.netnih.govtriazolo[1,5-a] nih.govnih.govmdpi.comtriazines. nih.gov This transformation is typically achieved through reaction with 1,3-bielectrophilic reagents. For instance, the condensation with β-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, in an acidic medium leads to the formation of the corresponding substituted triazolopyrimidines. The reaction proceeds via initial condensation of the exocyclic amino group with one carbonyl group, followed by intramolecular cyclization of the intermediate onto the N4 atom of the triazole ring and subsequent dehydration.
Pyridines and Azepines: While the synthesis of fused azine systems like triazolopyrimidines is a common application for aminotriazoles, specific examples detailing the direct use of this compound for the generation of annulated pyridines (e.g., pyridotriazoles) or azepines (e.g., triazoloazepines) are less prevalent in the surveyed literature. However, analogous reactions with related compounds, such as the condensation of 4,5-diamino-1,2,3-triazoles with β-dicarbonyl compounds to form triazolo[4,5-b] nih.govnih.govdiazepines, suggest the potential for forming seven-membered rings. researchgate.net
The table below summarizes the generation of annulated azine systems from aminotriazole precursors.
| Annulated System | Reagent Type | General Product |
| nih.govresearchgate.netnih.govTriazolo[1,5-a]pyrimidine | β-Dicarbonyl Compounds | Substituted nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidines |
| nih.govresearchgate.netnih.govTriazolo[1,5-a] nih.govnih.govmdpi.comtriazine | Various Bielectrophiles | Substituted nih.govresearchgate.netnih.govtriazolo[1,5-a] nih.govnih.govmdpi.comtriazines |
Role as a Versatile Synthon in Organic Synthesis
This compound is a highly versatile synthon in organic synthesis, primarily due to its function as a 1,3-binucleophile. nih.gov The presence of the C5-amino group and the adjacent N4 ring nitrogen atom allows for facile construction of five- and six-membered rings fused to the parent triazole core. This reactivity has been exploited to create a diverse range of polycyclic heterocyclic compounds.
The utility of aminotriazoles as binucleophilic agents is fundamental to their role in synthesizing polycondensed heterocycles. nih.gov The reaction pathway typically involves an initial nucleophilic attack by the exocyclic amino group on an electrophilic center, followed by an intramolecular cyclization involving a ring nitrogen.
A primary application is in the Dimroth rearrangement, which allows for the synthesis of various substituted triazole systems. The most significant use of this compound as a synthon, however, is in cyclocondensation reactions with 1,3-bielectrophiles to yield fused heterocyclic systems. The reaction with β-ketoesters, 1,3-diketones, and α,β-unsaturated carbonyl compounds provides reliable routes to nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidines. nih.gov These reactions highlight the compound's ability to act as a synthetic equivalent for an N-substituted guanidine (B92328) moiety, enabling the construction of the pyrimidine ring.
The versatility of this synthon is further demonstrated by its reactions with other bielectrophilic partners. For example, reactions with reagents containing a C=N bond or its equivalent can lead to the formation of fused triazine rings. nih.gov The reactivity profile makes this compound a key intermediate for accessing libraries of fused triazole derivatives, which are of significant interest in medicinal and materials chemistry.
The table below details the role of this compound as a synthon in forming various heterocyclic structures.
| Reagent Class | Reaction Type | Resulting Heterocyclic System |
| β-Diketones (e.g., Acetylacetone) | Cyclocondensation | nih.govresearchgate.netnih.govTriazolo[1,5-a]pyrimidine |
| β-Ketoesters (e.g., Ethyl acetoacetate) | Cyclocondensation | nih.govresearchgate.netnih.govTriazolo[1,5-a]pyrimidin-one |
| Cyanamide (B42294) | Addition/Cyclization | (Used in the synthesis of the title compound) nih.gov |
| Bielectrophilic C-N-C synthons | Cyclocondensation | nih.govresearchgate.netnih.govTriazolo[1,5-a] nih.govnih.govmdpi.comtriazine |
Coordination Chemistry and Ligand Design
Synthesis and Characterization of Metal Complexes utilizing 3-methyl-1-phenyl-1H-1,2,4-triazol-5-amine Derivatives
The synthesis of metal complexes with this compound derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. The choice of solvent, reaction temperature, and stoichiometry can influence the final product's structure and dimensionality. Hydrothermal and slow evaporation methods have been successfully employed to obtain crystalline materials suitable for single-crystal X-ray diffraction analysis.
The this compound ligand possesses several potential donor sites for coordination to metal ions. These include the nitrogen atoms of the triazole ring (N1, N2, and N4) and the exocyclic amino group. The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the presence of counter-ions, and the steric and electronic effects of the substituents on the triazole ring.
In its neutral form, the ligand can act as a monodentate donor through one of the triazole nitrogen atoms. However, it more commonly functions as a bridging ligand, linking two or more metal centers. The most prevalent bridging mode involves coordination through the N1 and N2 atoms of the triazole ring, forming a stable five-membered chelate ring with the metal ions. The exocyclic amino group can also participate in coordination, leading to bidentate chelation, often in conjunction with a deprotonated triazole nitrogen. The phenyl and methyl substituents on the triazole ring play a significant role in influencing the steric accessibility of the coordination sites and can engage in non-covalent interactions that stabilize the resulting crystal structures.
The crystal structure of the free ligand, 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole, reveals that the phenyl and triazole rings are twisted with respect to each other, with a dihedral angle of 38.80(2)°. This conformation influences its packing in the solid state, which is dominated by N—H···N hydrogen bonds. nih.govresearchgate.net
The coordination of this compound and its derivatives to various transition metals has been investigated, leading to the formation of complexes with diverse nuclearities and geometries.
A notable example is the bismuth(III) complex, bis(5-amino-3-methyl-1-phenyl-1H-1,2,4-triazolium) hexabromobismuthate(III) chloride tetrahydrate, which was synthesized via a hydrothermal method. researchgate.net In this structure, the triazole derivative acts as a counter-ion, indicating that protonation of the ligand can occur, which influences its role in the final crystal lattice.
While extensive structural data for complexes of this compound with other transition metals are limited, the coordination behavior of similar phenyl-1,2,4-triazole ligands provides valuable insights. For instance, facial-homoleptic iridium(III) complexes with 1-(2,6-diisopropylphenyl)-3-methyl-5-phenyl-1H-1,2,4-triazole have been synthesized and characterized. researchgate.net Cationic heteroleptic cyclometalated iridium(III) complexes containing 1-substituted-4-phenyl-1H-1,2,3-triazole ligands have also been prepared, demonstrating the versatility of the triazole scaffold in forming stable organometallic compounds. mdpi.com
Complexes of Ni(II), Pd(II), and Pt(II) with Schiff base ligands derived from 3-amino-1,2,4-triazole have been reported to exhibit square planar or tetrahedral geometries. nih.gov In these complexes, the triazole nitrogen and the imine nitrogen are typically involved in coordination. Trinuclear complexes of Mn(II), Co(II), Ni(II), and Cu(II) with bridging sulfonate-functionalized 1,2,4-triazole (B32235) derivatives have been synthesized, where the metal ions are linked by triple N1-N2-triazole bridges. mdpi.com
| Metal Ion | Ligand | Coordination Geometry | Coordination Mode | Reference |
|---|---|---|---|---|
| Bi(III) | 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazolium | Octahedral [BiBr6]3- | Counter-ion | researchgate.net |
| Ir(III) | 1-(2,6-diisopropylphenyl)-3-methyl-5-phenyl-1H-1,2,4-triazole | Facial-homoleptic | Cyclometalated | researchgate.net |
| Ir(III) | 1-substituted-4-phenyl-1H-1,2,3-triazole | Heteroleptic | Cyclometalated | mdpi.com |
| Ni(II) | Schiff base of 3-amino-1,2,4-triazole | Tetrahedral | Bidentate (N, N) | nih.gov |
| Pd(II) | Schiff base of 3-amino-1,2,4-triazole | Square planar | Bidentate (N, N) | nih.gov |
| Co(II) | 4-(1,2,4-triazol-4-yl)ethanedisulfonate | Octahedral | Bridging (N1, N2) | mdpi.com |
Electronic and Spectroscopic Properties of Triazole-Metal Complexes
The electronic and spectroscopic properties of metal complexes containing this compound derivatives are intimately linked to their structural features. Techniques such as UV-visible and fluorescence spectroscopy, as well as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are instrumental in characterizing these complexes.
The IR spectra of these complexes typically show shifts in the vibrational frequencies of the C=N and N-N bonds of the triazole ring upon coordination to a metal ion, confirming the participation of the triazole nitrogen atoms in bonding. The N-H stretching frequencies of the amino group may also be altered, indicating its involvement in coordination or hydrogen bonding.
The electronic absorption spectra of these complexes are characterized by intraligand transitions, typically in the UV region, and metal-to-ligand charge transfer (MLCT) or d-d transitions in the visible region. The energies of these transitions are sensitive to the nature of the metal ion, its oxidation state, and the coordination environment. For instance, the bismuth(III) complex with 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazolium exhibits a direct optical band gap of 2.24 eV. researchgate.net
Luminescent properties are a hallmark of certain triazole-metal complexes, particularly those of Ir(III). The emission properties of these complexes can be tuned by modifying the substituents on the triazole ligand, which alters the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govacs.org
| Metal Ion | Ligand | Spectroscopic Technique | Key Findings | Reference |
|---|---|---|---|---|
| Bi(III) | 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazolium | Diffuse Reflectance Spectroscopy | Direct optical band gap of 2.24 eV | researchgate.net |
| Ir(III) | 1-substituted-4-phenyl-1H-1,2,3-triazole | Photoluminescence Spectroscopy | Tunable emission properties | mdpi.com |
| Ni(II) | Schiff base of 3-amino-1,2,4-triazole | IR Spectroscopy | Coordination via azomethine and phenolic groups | nih.gov |
| Pd(II) | Schiff base of 3-amino-1,2,4-triazole | Electronic Spectroscopy | Consistent with square planar geometry | nih.gov |
Investigation of Non-Covalent Interactions in Coordination Compounds
Non-covalent interactions, such as hydrogen bonding, π-π stacking, and C-H···π interactions, play a crucial role in the solid-state structures of coordination compounds derived from this compound. mdpi.com These interactions direct the self-assembly of the metal complexes into supramolecular architectures.
In the bismuth(III) complex, the organic cations and the inorganic anions are linked through an extensive network of hydrogen bonds, highlighting the importance of these interactions in stabilizing the crystal lattice. researchgate.net The study of these weak interactions is essential for understanding the crystal engineering principles that govern the formation of these coordination compounds.
Ligand Design Principles based on Triazole Scaffolds
The 1,2,4-triazole scaffold serves as a versatile platform for the design of ligands with tailored properties for specific applications in coordination chemistry. The ability to introduce various substituents at the C3, C5, and N1 positions allows for the systematic modification of the ligand's electronic and steric characteristics.
For instance, the introduction of bulky substituents on the phenyl ring can be used to control the nuclearity of the resulting metal complexes, favoring the formation of discrete molecules over coordination polymers. The electronic nature of the substituents can influence the ligand field strength and the redox properties of the metal center.
The "click" chemistry approach, specifically the Huisgen 3+2 dipolar cycloaddition, has emerged as a powerful tool for the synthesis of a wide range of 1,2,3-triazole-based ligands. mdpi.com This methodology allows for the facile introduction of diverse functional groups, enabling the creation of libraries of ligands for screening in various applications, such as catalysis and materials science. The design of triazole-based ligands with specific donor atoms and chelating moieties can lead to complexes with desired geometries and reactivities, making them attractive candidates for use in areas such as luminescent materials and sensing. nih.govacs.org
Emerging Applications and Future Research Directions
Catalytic Applications of 3-methyl-1-phenyl-1H-1,2,4-triazol-5-amine and its Derivatives
The field of catalysis represents a significant area of potential for this compound, leveraging its inherent chemical properties.
Derivatives of 1,2,4-triazole (B32235) have been recognized for their utility in various chemical transformations. For instance, the general class of triazoles is instrumental in facilitating reactions like Claisen-Schmidt condensation, which is crucial for synthesizing chalcones. mdpi.com Although direct application of this compound in metal-catalyzed hydroarylation of alkynes is a specific area requiring further investigation, the fundamental properties of related triazoles in catalysis are well-established.
The development of triazole derivatives as ligands for metal catalysts is a promising field. The nitrogen atoms in the triazole ring can effectively coordinate with metal centers, making compounds like this compound attractive candidates for ligand development. Related 1,2,3-triazole structures have been successfully used as versatile cyclometalating ligands for cationic iridium(III) complexes. acs.org The stability and electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the triazole core. This adaptability is crucial for both homogeneous catalysis, where the catalyst is in the same phase as the reactants, and heterogeneous catalysis, where it is in a different phase.
| Catalytic Application Area | Potential Role of this compound |
| Organocatalysis | Basic catalyst; Scaffold for chiral catalysts |
| Metal-Catalysis | Precursor for catalytically active species |
| Ligand Development | N-donor ligand for stabilizing and activating metal centers |
Applications in Materials Science
The structural characteristics of this compound also suggest its utility in the creation of novel materials with specific functions.
The ability of this compound to form extensive hydrogen-bonding networks is a key feature for designing functional materials. nih.govresearchgate.net In its crystalline form, molecules are linked by N—H⋯N hydrogen bonds, creating well-defined supramolecular structures. nih.gov These organized assemblies are foundational to developing materials with tailored optical, electronic, or thermal properties. The general class of 1,2,4-triazoles is recognized for its presence in agrochemicals, pharmaceuticals, and coordination chemistry, indicating their versatility and potential for incorporation into functional materials. rsc.org
Role as Corrosion Inhibitors
The use of 3- and 4-amino-1,2,4-triazoles and their derivatives as corrosion inhibitors for non-ferrous metals is an identified, albeit less common, area of application. researchgate.net Triazole compounds are effective corrosion inhibitors due to the presence of nitrogen atoms in the heterocyclic ring, which can coordinate with metal surfaces, forming a protective film that prevents corrosive substances from reaching the metal. This film is established through the adsorption of the inhibitor molecules onto the metal surface. While the broader class of aminotriazoles has been recognized for this potential, specific research focusing on this compound as a corrosion inhibitor is not extensively documented, representing a promising area for future study.
Formation of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline materials with a porous structure, constructed from metal ions or clusters linked by organic ligands. The versatility in their structure and porosity has made them a subject of intense research. mdpi.com Triazole-based ligands are valuable in the synthesis of MOFs because the nitrogen atoms in the triazole ring can act as effective coordination sites for metal ions, leading to the formation of stable, multidimensional frameworks. fau.de
For instance, novel MOFs have been successfully synthesized using various imidazole (B134444) and triazole-based carboxylate ligands. fau.de These frameworks can exhibit complex topologies, such as 3D structures, by utilizing multiple donor atoms from the ligand for coordination. fau.de Although the potential for this compound to act as a ligand in MOF synthesis is clear due to its multiple nitrogen donor sites, specific examples of MOFs constructed using this particular compound are not yet prevalent in the literature. This indicates a significant opportunity for research and development in creating novel MOFs with potentially unique properties based on this ligand.
Agricultural Applications of 1,2,4-Triazoles (General)
The 1,2,4-triazole moiety is a cornerstone of many agrochemicals due to its wide range of biological activities. researchgate.netrjptonline.org Derivatives of 1,2,4-triazole are extensively used to protect crops from pathogens and to enhance agricultural output. rjptonline.org
Key agricultural roles of 1,2,4-triazole derivatives include:
Fungicides : Azole or conazole fungicides are a major class of synthetic compounds used globally for crop protection. rjptonline.org They are effective against a broad spectrum of plant pathogenic fungi. rjptonline.orgnih.gov
Insecticides : The structural characteristics of the triazole ring are found in many potent insecticidal compounds. researchgate.netrjptonline.org
Herbicides : Certain 1,2,4-triazole derivatives have been developed and commercialized for weed control. researchgate.netrjptonline.org
Plant Growth Regulators : Beyond crop protection, these compounds can also influence plant development and act as growth regulators. researchgate.netrjptonline.org
The stability and unique structural features of the triazole ring, including its polarity and ability to form hydrogen bonds, contribute to its efficacy in these applications. researchgate.net
Table 1: Overview of Agricultural Applications of 1,2,4-Triazole Derivatives
| Application Area | Function | Reference |
|---|---|---|
| Fungicides | Protection of crop plants from a wide variety of fungal diseases. | rjptonline.orgnih.gov |
| Insecticides | Control of insect pests that damage food crops. | researchgate.netrjptonline.org |
| Herbicides | Management and control of unwanted plant growth (weeds). | researchgate.netrjptonline.org |
| Plant Growth Regulators | Regulation of plant growth and development to improve yield or quality. | researchgate.netrjptonline.org |
Future Research Outlook and Directions for this compound
The body of research specifically focused on this compound is currently limited, with existing studies often centered on its synthesis and crystal structure. nih.govresearchgate.net This scarcity of application-focused research, contrasted with the broad utility of the 1,2,4-triazole class, highlights a substantial opportunity for future investigation.
Future research directions for this compound could logically extend from the known applications of its parent scaffold:
Agrochemical Screening : Given the potent fungicidal, insecticidal, and herbicidal activities of many 1,2,4-triazole derivatives, a primary avenue for future work would be to conduct comprehensive biological screenings of this compound to assess its potential as a novel agrochemical. researchgate.netrjptonline.org
Materials Science : As noted, its potential as an organic linker for the synthesis of new Metal-Organic Frameworks (MOFs) is largely untapped. Research could focus on reacting this compound with various metal ions to create and characterize novel MOFs, exploring their properties for applications such as gas storage or catalysis. fau.de Similarly, its efficacy as a specialized corrosion inhibitor for different metals and alloys warrants investigation. researchgate.net
Medicinal Chemistry : While outside the direct scope of the preceding sections, it is noteworthy that 1,2,4-triazoles are a significant pharmacophore in medicinal chemistry, particularly as antifungal agents. nih.gov Future studies could explore the biological activity of this compound and its derivatives against various human and animal pathogens.
The limited number of studies concerning N1-phenyl-aminotriazoles suggests that this specific substitution pattern is an underexplored area of 1,2,4-triazole chemistry, making this compound a candidate for foundational research that could unlock new applications. nih.gov
Q & A
Q. What are the optimal synthetic routes for 3-methyl-1-phenyl-1H-1,2,4-triazol-5-amine, and how can reaction yields be improved?
The compound is synthesized via condensation of aminoguanidine bicarbonate with acetic acid under reflux conditions in toluene, followed by Dean-Stark apparatus-assisted water removal. Modifications to this method include using a 1.5% excess of acetic acid and extended reflux times (22 hours) to maximize yield. Microwave-assisted synthesis, as demonstrated for structurally similar triazole derivatives, could enhance efficiency by reducing reaction time and improving purity .
Q. How can X-ray crystallography be applied to resolve tautomeric ambiguities in 1,2,4-triazole derivatives?
Single-crystal X-ray diffraction (SC-XRD) is critical for distinguishing tautomers. For example, in analogous compounds like 3-phenyl-1H-1,2,4-triazol-5-amine, SC-XRD revealed co-crystallization of two tautomers (3-phenyl and 5-phenyl isomers) with distinct dihedral angles between the triazole and phenyl rings (2.3° vs. 30.8°). Hydrogen bonding networks and π-electron delocalization patterns further validate tautomeric assignments .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- NMR : H and C NMR identify proton environments and confirm substitution patterns. For example, the amino group typically resonates at δ 5.5–6.5 ppm in H NMR.
- IR : Stretching vibrations for N–H (3200–3400 cm) and C=N (1500–1600 cm) confirm functional groups.
- Elemental Analysis : Matches calculated vs. observed C, H, N percentages to verify purity .
Advanced Research Questions
Q. How does the hydrogen bonding network influence the crystallographic packing of 1,2,4-triazole derivatives?
In 3-phenyl-1H-1,2,4-triazol-5-amine, N–H⋯N hydrogen bonds form a 2D network parallel to the (100) plane, stabilizing the crystal lattice. Such interactions are critical for predicting solubility and reactivity. Computational tools like SHELXL refine these interactions, with R factors <0.07 indicating high accuracy .
Q. What strategies mitigate contradictions in experimental vs. computational data for triazole-based compounds?
Discrepancies between SC-XRD and DFT-optimized geometries (e.g., bond lengths differing by >0.02 Å) arise from crystal packing effects. Multi-method validation using NMR chemical shift calculations (e.g., Gaussian 03) and Hirshfeld surface analysis resolves such issues .
Q. How can this compound serve as a precursor for high-energy materials (HEMs)?
Functionalization via azidation or nitration (e.g., 3-azido-N-nitro derivatives) enhances energetic performance. Salts of such derivatives exhibit densities up to 1.79 g/cm, detonation velocities >9000 m/s, and thermal stability >180°C, outperforming RDX. Impact sensitivity tests (e.g., BAM standards) guide safe handling protocols .
Q. What role does tautomerism play in the biological activity of 1,2,4-triazole derivatives?
Tautomeric forms influence ligand-receptor interactions. For example, 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine adopts a planar geometry in rotamer A, optimizing π-stacking with biological targets. Pyramidal amino groups in other tautomers reduce binding affinity, highlighting the need for tautomer control in drug design .
Methodological Tables
Q. Table 1: Comparative Crystallographic Data for Triazole Derivatives
| Compound | Dihedral Angle (°) | Hydrogen Bond Length (Å) | R Factor | Reference |
|---|---|---|---|---|
| 3-Phenyl-1H-triazol-5-amine | 2.3 | 2.89 (N–H⋯N) | 0.067 | |
| 5-Phenyl-1H-triazol-3-amine | 30.8 | 2.95 (N–H⋯N) | 0.168 |
Q. Table 2: Energetic Properties of Functionalized Derivatives
| Derivative | Density (g/cm) | Detonation Velocity (m/s) | Thermal Stability (°C) | Impact Sensitivity (J) |
|---|---|---|---|---|
| 3-Azido-N-nitro-triazolamine | 1.79 | 9409 | 181 | 2.5 |
| HCPT (Nitrated analog) | 1.87 | 9010 | 181 | 35 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
